Calcium formate

Descripción

Historical Trajectories in Calcium Formate (B1220265) Research and Application Development

The history of calcium formate is marked by an evolution from niche nutritional applications to a widely used industrial chemical. While not as extensively documented as other calcium compounds, its use in health contexts dates back to early 20th-century Europe, where formates were identified for their potential benefits to bone health. caringsunshine.com Physicians explored its use for individuals needing calcium supplementation due to its high bioavailability. caringsunshine.com

A significant turning point in its application history was its introduction into the construction industry. For a considerable time, calcium chloride was a common additive used to accelerate the setting of concrete. kdochem.com However, its corrosive effect on steel reinforcements prompted the search for alternatives. kdochem.com this compound emerged as a new type of early-strength agent, effectively accelerating the hydration of key cement components without the detrimental corrosive properties of chlorides. kdochem.com This development was a critical step in its widespread adoption in modern construction.

The manufacturing processes for this compound have also evolved. Traditional production methods involve the reaction of formic acid with calcium hydroxide (B78521), calcium oxide, or calcium carbonate. transparencymarketresearch.comzbaqchem.comtcc-ofc.com Another method involves its formation as a co-product during the industrial production of trimethylolpropane. wikipedia.org More recently, research has focused on developing more sustainable and cost-effective production routes. zbaqchem.com A notable advancement is a method involving the reaction of the abundant natural resource calcium carbonate with formic acid, which reduces waste and energy consumption. zbaqchem.com An even more innovative, eco-friendly approach involves the synthesis of this compound through the hydrogenation of an aqueous mixture of calcium carbonate and carbon dioxide, representing a novel method for CO₂ utilization. rsc.org

Interdisciplinary Significance of this compound Studies

The study and application of this compound are inherently interdisciplinary, spanning materials science, agriculture, and various manufacturing sectors. Its versatile properties make it a valuable compound in a wide array of contexts.

Construction and Materials Science: this compound's most significant industrial application is as a multi-functional additive in cement-based materials. sakshichemsciences.com It acts as a setting accelerator, shortening the time for concrete and mortar to harden, which is particularly beneficial in cold weather or when rapid construction schedules are required. sakshichemsciences.comhpmc.com Research shows that it accelerates the hydration of tricalcium silicate (B1173343), a primary component of cement, and promotes the formation of ettringite and calcium aluminate silicate hydrate (B1144303), which contributes to the development of early strength. kdochem.comresearchgate.net Beyond acceleration, it improves the workability of mortars, reduces water demand, and can minimize cracking and shrinkage during curing. bisleyinternational.comsakshichemsciences.com Its use is prevalent in tile adhesives, repair mortars, high-strength concrete, and self-leveling compounds. sakshichemsciences.comhpmc.comwotaichem.comwotaichem.com

Agriculture: In the agricultural sector, this compound is used as an animal feed additive and has shown potential in crop production. As a feed supplement, particularly for pigs and poultry, it serves as a bioavailable source of calcium, essential for bone growth. bisleyinternational.comcaringsunshine.com It also functions as a preservative by acidifying the feed, which inhibits the growth of harmful bacteria like E. coli and Salmonella, thereby improving gut health and nutrient absorption. transparencymarketresearch.comwikipedia.orgjsfert.net In plant science, it is used in foliar fertilizers to supply calcium directly to crops, which can help prevent physiological disorders related to calcium deficiency. google.compengfachemical.com It can also be used as a soil conditioner to regulate pH. anhaochemical.compengfachemical.com

Chemical and Manufacturing Industries: this compound has several roles in chemical and industrial processes. In the leather industry, it is used as a masking agent during the chrome tanning process, which facilitates a more efficient penetration of chromium into the leather. transparencymarketresearch.comwikipedia.org It also acts as a buffering agent to stabilize pH during various tanning stages. transparencymarketresearch.com Furthermore, it has applications in flue gas desulfurization in power plants, where it helps remove sulfur dioxide from exhaust gases. researchgate.net Other reported uses include being an additive in oil emulsions, a fire-retardant in gypsum boards, and a component in de-icing formulations when mixed with urea (B33335). transparencymarketresearch.com

Current Paradigms and Research Gaps in this compound Science

Modern research on this compound is focused on optimizing its performance in increasingly complex systems and developing more sustainable technologies related to its production and use. A major paradigm is its application in "green" concrete, where large volumes of Portland cement are replaced with supplementary cementitious materials (SCMs) like fly ash (FA) and slag to reduce the carbon footprint of construction. researchgate.net A known drawback of these blended cements is their low early-age strength development; this compound is being extensively studied as an admixture to counteract this effect. researchgate.netunimelb.edu.au

Research findings indicate that this compound significantly enhances the compressive strength of high-volume fly ash and slag cement systems by accelerating the hydration of the remaining cement and promoting the pozzolanic reaction of the SCMs at later ages. researchgate.netceramics-silikaty.cz Investigations using techniques like isothermal calorimetry and X-ray diffraction have revealed that it modifies the hydration process, leading to the formation of more strength-contributing phases like C-(A)-S-H gels. researchgate.netceramics-silikaty.cz

Research Findings on this compound (CF) in Cement Systems with SCMs

| Research Focus | Key Findings | Reference |

|---|---|---|

| Effect on High-Volume Fly Ash (HVFA) Cement Systems | CF improves early-age strength properties in composites where 60-70% of cement is replaced by FA. | unimelb.edu.au |

| Effect on Ternary Cement (Fly Ash and Slag) | Addition of CF enhances early-age strength by promoting the formation of gismondine (CaAl2Si2O8·4H2O) and more ettringite. It also accelerates the pozzolanic reaction of FA at later ages. | researchgate.net |

| Effect on Supersulfated Cement (SSC) | CF significantly increases the compressive strength of SSC (composed of ~85% slag). A 3 wt.% dosage increased 3-day and 28-day strength by 126% and 172%, respectively. It promotes C-(A)-S-H gel precipitation. | ceramics-silikaty.cz |

Despite significant progress, research gaps remain. While its efficacy as a feed preservative is acknowledged, the precise mechanisms of its antimicrobial action in all feed types are not fully elucidated. wikipedia.org In the context of nutritional supplements, more comprehensive, long-term clinical data in humans would be beneficial to fully establish its benefits. caringsunshine.com There is a continuous need for research and development to discover new applications and to further enhance the efficiency and sustainability of its production methods. imarcgroup.comcoherentmarketinsights.com Exploring its synergistic effects with other novel chemical admixtures in advanced construction materials also presents a promising avenue for future investigation. researchgate.net

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

544-17-2 |

|---|---|

Fórmula molecular |

CH2CaO2 |

Peso molecular |

86.10 g/mol |

Nombre IUPAC |

calcium;diformate |

InChI |

InChI=1S/CH2O2.Ca/c2-1-3;/h1H,(H,2,3); |

Clave InChI |

FVLFCWAFYBQKJS-UHFFFAOYSA-N |

SMILES |

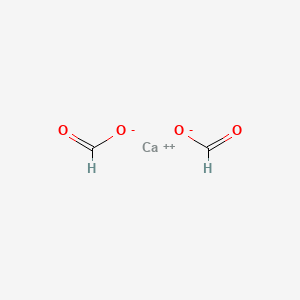

C(=O)[O-].C(=O)[O-].[Ca+2] |

SMILES canónico |

C(=O)O.[Ca] |

Color/Form |

Orthorhombic crystals or crystalline powder White or pale yellow, crystalline powde |

Densidad |

2.015 Density (bulk): 1150 kg/m³ |

melting_point |

Greater than 300 °C |

Otros números CAS |

544-17-2 |

Descripción física |

DryPowder; Liquid; PelletsLargeCrystals WHITE-TO-YELLOW CRYSTALS OR CRYSTALLINE POWDER. |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

64-18-6 (Parent) |

Solubilidad |

Practically insol in alc In water, 170 g/l @ 20 °C Solubility in water, g/100ml at 20 °C: 16 |

Sinónimos |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origen del producto |

United States |

Advanced Synthesis Methodologies and Process Engineering for Calcium Formate

Novel Synthesis Routes and Reaction Mechanisms

The production of calcium formate (B1220265) is evolving beyond traditional methods, with a significant focus on sustainability and the valorization of industrial by-products and waste materials. These innovative approaches not only offer economic advantages but also contribute to a circular economy by reducing waste and environmental impact.

Carbonylation Synthesis from Waste Materials (e.g., Calcium Carbide Residue)

A novel and environmentally conscious method for synthesizing calcium formate utilizes calcium carbide residue, a significant waste product from the acetylene (B1199291) production industry. researchgate.netresearcher.life The primary component of this residue is calcium hydroxide (B78521) (Ca(OH)₂). researchgate.netresearcher.life This process involves the carbonylation of calcium hydroxide with carbon monoxide (CO), which can be sourced from industrial exhaust gases. researchgate.netresearcher.life

The reaction is typically carried out under elevated temperature and pressure. researchgate.netresearchgate.net Research has identified optimal reaction conditions to maximize the yield and purity of the resulting this compound. researchgate.netresearcher.life Pilot-scale studies have demonstrated the viability of this method for producing feed-grade this compound. researchgate.netresearcher.life This carbonylation route represents a clean chemical technology that transforms industrial waste into a valuable product, thereby mitigating environmental pollution and promoting industrial waste recycling. researchgate.netresearcher.life

The fundamental reaction mechanism involves the reaction of carbon monoxide with the hydroxide ions from the calcium hydroxide slurry to form formate ions. google.com This process can be conducted in various reactor types, including co-current and counter-current reactors, to optimize reaction efficiency. google.com

Table 1: Optimal Conditions for Carbonylation Synthesis of this compound from Calcium Carbide Residue researchgate.netresearcher.life

| Parameter | Optimal Value |

| Reaction Temperature | 200 °C |

| Reaction Pressure | 6 MPa |

| Reaction Time | 22.5 min |

| Slurry Concentration | 0.125 g/mL |

This table presents the optimized parameters from pilot-scale studies for the synthesis of feed-grade this compound via the carbonylation of calcium carbide residue. researchgate.netresearcher.life

Utilization of Industrial By-products for this compound Production

The chemical industry is increasingly exploring the use of by-products from other manufacturing processes to produce this compound, creating a more integrated and resource-efficient system.

Epoxy Fatty Acid Methyl Ester By-product: The production of epoxy fatty acid methyl esters, which is experiencing rapid growth, generates a significant amount of formic acid as a by-product. zbaqchem.comruibaochem.comzbaqchem.com This by-product stream presents a valuable opportunity for the synthesis of this compound, providing an effective utilization pathway. zbaqchem.comruibaochem.comconstructionadditive.com

Pentaerythritol By-product: In the manufacturing process of pentaerythritol, calcium hydroxide is utilized to create the necessary alkaline conditions for the reaction. zbaqchem.comruibaochem.com During the subsequent neutralization phase, formic acid is added, leading to the co-production of high-quality this compound. zbaqchem.comhhpfchem.compengfachemical.com This method is a well-established route for obtaining this compound as a valuable by-product. zbaqchem.comruibaochem.com

Bio-based Synthesis and Resource Utilization (e.g., Paper Sludge)

A promising and sustainable approach involves the use of paper sludge, a waste product from the paper recycling industry, as a raw material for this compound synthesis. researchgate.net Paper sludge contains a high concentration of calcium carbonate (CaCO₃), which is used as a filler in papermaking. researchgate.net

The synthesis process involves treating the paper sludge with formic acid under controlled conditions. researchgate.net The formic acid selectively reacts with the calcium carbonate present in the sludge to produce high-purity this compound. researchgate.net This method not only provides a value-added product from a low-value waste stream but also aids in the de-ashing of the sludge, which is beneficial for other potential bio-conversion applications of the cellulosic fibers. researchgate.net Characterization studies have confirmed that the this compound produced from paper sludge exhibits high purity (99%) and an orthorhombic crystal structure, comparable to that synthesized from pure commercial calcium carbonate. researchgate.net

Optimization of this compound Production Processes

To enhance the efficiency, cost-effectiveness, and product quality of this compound production, significant research efforts are directed towards process optimization, encompassing reactor design and the refinement of key operational parameters.

Reactor Design and Process Intensification Studies

Process intensification aims to develop smaller, more efficient, and safer production technologies. ccdcindia.com In the context of this compound production, this involves innovative reactor design to improve mixing, heat transfer, and reaction rates. For precipitation processes like the formation of calcium salts, narrow channel reactors and other intensified modules can offer superior mixing of reagents, which directly influences supersaturation and, consequently, particle characteristics. capes.gov.br

The design of the reactor is crucial, especially in processes like the carbonylation of calcium hydroxide, where efficient gas-liquid contact is necessary. google.com Different reactor configurations, such as tubular reactors, tower reactors, and combinations of co-current and counter-current flow, are being explored to optimize the synthesis process. google.com For instance, the use of continuous tubular reactors for the production of certain chemicals has led to significant increases in productivity and reductions in energy consumption. ccdcindia.com The principles of process intensification, when applied to this compound production, can lead to substantial improvements in capital cost, energy efficiency, and intrinsic safety. ccdcindia.com

Parameter Optimization in Neutralization and Crystallization Technologies

The neutralization of formic acid with a calcium source, such as calcium carbonate or calcium hydroxide, is a common method for this compound production. celluloseether.comsakshichemsciences.comprocurementresource.com Optimizing the parameters of this reaction is critical for achieving high product quality and process efficiency. celluloseether.comzbaqchem.com Key parameters include the ratio of reactants, reaction temperature, pH, and stirring speed. celluloseether.com For example, in the reaction between formic acid and heavy calcium carbonate, a specific weight ratio has been determined to be optimal to account for the loss of formic acid with the evolved carbon dioxide and to ensure low levels of water-insoluble substances in the final product. celluloseether.com

Crystallization is a pivotal step that determines the physical properties of the final this compound product, such as particle size and flowability. zbaqchem.comhamptonresearch.com The quality of the crystals is directly correlated with the refinement of crystallization conditions. hamptonresearch.com The solubility of this compound in different solvent systems is a fundamental parameter that guides the industrial crystallization process. sci-hub.seresearchgate.net Studies have shown that the solubility of this compound increases with temperature but decreases with a higher proportion of organic solvents in binary mixtures with water. sci-hub.seresearchgate.net Controlling factors such as cooling rate, mixing, and temperature during crystallization is essential for producing mature, uniform, and defect-free this compound crystals. zbaqchem.com Advanced particle shape control technologies can also be employed to enhance product quality and market competitiveness. zbaqchem.com

Green Chemistry Principles in this compound Manufacturing Research

The integration of green chemistry principles into this compound production is a key area of contemporary research, aiming to reduce the environmental impact of manufacturing. A significant approach involves the synthesis of this compound from carbon monoxide and calcium hydroxide, a process that boasts a 100% atom utilization rate. zbaqchem.com This method aligns with green chemistry's goal of maximizing the incorporation of all materials used in the process into the final product.

Another innovative and eco-friendly strategy is the conversion of limestone (calcium carbonate) into this compound. researchgate.netrsc.org This is achieved through the hydrogenation of an aqueous mixture of calcium carbonate and carbon dioxide, utilizing a heterogeneous catalyst. researchgate.netrsc.org This process is notable for its high selectivity (greater than 99%) and the ease with which the catalyst can be separated and recycled. researchgate.netrsc.org Such methods are part of a broader effort to utilize CO2 as a valuable feedstock, contributing to sustainable environmental management and resource recycling. researchgate.net

Furthering the use of waste streams, research has demonstrated the successful synthesis of feed-grade this compound from calcium carbide residue and industrial exhaust gas (carbon monoxide). researchgate.net This carbonylation synthesis route not only transforms industrial waste into a valuable product but also significantly reduces carbon dioxide emissions. researchgate.net Similarly, a process has been developed to produce this compound from lime mud, a by-product of the pulp and paper industry, using carbon dioxide and hydrogen under mild operating conditions with a heterogeneous catalyst. aiche.org

The use of green solvents is another cornerstone of sustainable chemical synthesis. orientjchem.org While specific applications in commercial this compound production are still under investigation, the principles of using benign solvents like water, supercritical CO2, and bio-derived solvents are being explored to reduce toxicity and improve safety in various chemical processes. orientjchem.org The reaction of formic acid with calcium carbonate, which is abundant in nature, to produce this compound and carbon dioxide is a more sustainable and cost-effective method that reduces waste and energy consumption. zbaqchem.com

The development of a continuous CO2 conversion system using a heterogenized hydrogenation catalyst presents an eco-friendly and industrially viable process for producing this compound from waste resources like calcium oxide. rsc.orgcolab.ws Techno-economic analyses of such processes indicate a potential 16% reduction in production cost and a 20% decrease in the global warming index compared to conventional methods. rsc.org

A summary of various green synthesis approaches for this compound is presented below.

| Starting Materials | Key Process Features | Environmental/Economic Benefits |

| Carbon Monoxide, Calcium Hydroxide | 100% atom utilization rate. zbaqchem.com | High efficiency, minimal waste. zbaqchem.com |

| Calcium Carbonate, Carbon Dioxide, Hydrogen | Heterogeneous catalysis, high selectivity (>99%), catalyst is easily separated and recycled. researchgate.netrsc.org | Utilizes CO2, sustainable, potential for industrial application. researchgate.netrsc.org |

| Calcium Carbide Residue, Carbon Monoxide | Carbonylation synthesis, utilizes industrial waste. researchgate.net | Clean and green technology, recycles industrial by-products. researchgate.net |

| Lime Mud, Carbon Dioxide, Hydrogen | Heterogeneous catalysis under mild conditions. aiche.org | Valorization of industrial side streams, circular economy focus. aiche.org |

| Formic Acid, Calcium Carbonate | Reaction with naturally abundant materials. zbaqchem.com | Reduced waste and energy consumption, not reliant on fossil fuels. zbaqchem.com |

| Calcium Oxide, Carbon Dioxide | Continuous conversion system, heterogenized hydrogenation catalyst. rsc.orgcolab.ws | Reduced production cost and global warming potential. rsc.org |

Purity Enhancement and By-product Management in this compound Synthesis

The purity of this compound is critical for its various applications. Traditional production methods, such as the reaction of formic acid with calcium carbonate or calcium hydroxide, can yield high-quality products but often involve complex processes with high energy consumption. celluloseether.com The process typically involves filtration of insolubles, followed by concentration and crystallization of the filtrate. celluloseether.com

A significant challenge in some synthesis routes is the management of by-products. For instance, in the synthesis from carbon monoxide and calcium hydroxide, a small amount of calcium carbonate is generated as a by-product. zbaqchem.com In the production of pentaerythritol, where this compound is a co-product, it must be separated from the reaction solution, heat-treated to remove formaldehyde (B43269), and then dried. wikipedia.orgruibaochem.com

Several methods are employed to enhance the purity of the final product. Crystallization is a fundamental technique for separation and purification to obtain high-purity this compound. sci-hub.se The choice between different crystallization methods, such as evaporation, cooling, or dissolution crystallization, depends on solubility data in various solvents and can impact crystal structure and particle size distribution. sci-hub.se Research into the solubility of this compound in binary solvent mixtures provides essential data for optimizing these crystallization processes. sci-hub.se

By-product management is also a key consideration in improving the sustainability of this compound production. In some processes, by-products can be valuable in their own right. For example, in a double decomposition method using sodium formate and calcium nitrate, the co-product is sodium nitrate, which has its own industrial uses. ruibaochem.com Another approach involves utilizing industrial waste streams as raw materials, which inherently manages a by-product from another process. For example, using the waste liquid from oxime hydrochloride production, which contains formic acid, to synthesize this compound not only creates a valuable product but also addresses an environmental pollutant. google.compatsnap.com

The table below outlines common purification methods and by-product management strategies.

| Synthesis Route | Common By-products | Purification/Management Strategy |

| Formic Acid + Calcium Carbonate/Hydroxide | Water, Carbon Dioxide | Filtration, concentration, crystallization, centrifugation, and drying. celluloseether.comsakshichemsciences.com |

| Carbon Monoxide + Calcium Hydroxide | Calcium Carbonate zbaqchem.com | Qualitative analysis by XRD and infrared spectroscopy, quantitative determination by complexometric and redox titration. zbaqchem.com |

| Pentaerythritol Co-production | Formaldehyde wikipedia.org | Separation from solution, heat treatment, and drying. wikipedia.org |

| Double Decomposition (Sodium Formate + Calcium Nitrate) | Sodium Nitrate ruibaochem.com | Refining to produce commercial-grade this compound. ruibaochem.com |

| Utilization of Industrial Waste Liquid (from oxime hydrochloride production) | Hydrochloric Acid, Sodium Chloride | Extraction of formic acid, synthesis of this compound, and separation of by-product sodium chloride. google.compatsnap.com |

Crystallography and Polymorphism of Calcium Formate

Crystal Structure Determination and Refinement of Calcium Formate (B1220265) Polymorphs (α-Ca(HCO₂)₂, β-Ca(HCO₂)₂, δ-Ca(HCO₂)₂)

The crystal structures of the various polymorphs of calcium formate have been determined and refined using X-ray diffraction techniques. These studies provide detailed information about the arrangement of atoms and the geometry of the crystal lattice.

Single-crystal X-ray diffraction has been instrumental in elucidating the precise atomic arrangements within the different polymorphs of this compound.

The α-Ca(HCO₂)₂ polymorph has been extensively studied, with its orthorhombic crystal structure being determined and refined multiple times. mdpi.comresearchgate.net It crystallizes in the space group Pbca. mdpi.comresearchgate.net In this structure, there is one crystallographically independent calcium atom coordinated by seven oxygen atoms from two distinct formate groups, forming a distorted pentagonal bipyramid. mdpi.com

The β-Ca(HCO₂)₂ polymorph, also known as the mineral formicaite, possesses a tetragonal crystal structure. mdpi.comforo-minerales.com It crystallizes in the space group P4₁2₁2. foro-minerales.com In the β-form, the calcium atom is coordinated by eight oxygen atoms. mdpi.com These oxygen atoms belong to two trans-arranged chelating bidentate formate groups and four monodentate formate ligands. mdpi.com The coordination polyhedron around the calcium atom in the β-polymorph can also be described as a distorted pentagonal bipyramid. mdpi.com

The δ-Ca(HCO₂)₂ polymorph is a high-temperature phase, and its crystal structure has also been characterized. researchgate.net

Table 1: Crystallographic Data for this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| α-Ca(HCO₂)₂ | Orthorhombic | Pbca | 10.238(4) | 6.305(2) | 13.456(5) | 90 | 90 | 90 | 8 |

| β-Ca(HCO₂)₂ | Tetragonal | P4₁2₁2 | 6.77 | - | 9.463 | 90 | 90 | 90 | 4 |

Data for α-Ca(HCO₂)₂ from researchgate.net. Data for β-Ca(HCO₂)₂ from foro-minerales.com.

Powder X-ray diffraction (PXRD) is a key technique for identifying the polymorphic form of this compound and for studying phase transformations. sci-hub.seresearchgate.net The PXRD patterns of the different polymorphs are distinct due to their different crystal structures. azom.com For instance, the PXRD pattern of α-Ca(HCO₂)₂ has been shown to match well with calculated patterns derived from single-crystal structure data. mdpi.com This technique is also used to confirm the phase of synthesized or naturally occurring this compound samples. mdpi.comsci-hub.se

Investigation of Polymorphic Transformations and Stability

The different polymorphs of this compound exhibit distinct stability profiles and can transform from one form to another under specific conditions, such as changes in temperature. mdpi.com

The α and β polymorphs are stable at ambient conditions. mdpi.com The α-polymorph is considered the most stable at normal conditions, which is consistent with its higher density among the polymorphs. mdpi.com The γ and δ modifications are high-temperature phases and are stable in the range of 150–300 °C. mdpi.comresearchgate.net

Upon heating, both the α and β forms transform directly to the γ-phase, which then transforms to the δ-phase (α → γ → δ and β → γ → δ). mdpi.com Notably, no direct transformation from the α to the β polymorph has been observed upon heating. mdpi.com The cooling process, however, involves a series of transitions that include all four polymorphs: δ → γ → β → α. mdpi.com The crystal structure of the γ-Ca(HCO₂)₂ phase is yet to be fully determined. mdpi.com

Molecular Structure and Conformation Analysis of Formate Ligands within this compound Complexes

In the α-Ca(HCO₂)₂ structure, there are two non-equivalent formate anions. mdpi.com This results in a splitting of fundamental bands in the infrared spectrum, reflecting the different coordination environments of the formate groups. mdpi.com

In the β-Ca(HCO₂)₂ structure, the formate ligands exhibit both chelating bidentate and monodentate coordination modes. mdpi.com Two formate groups chelate a single calcium ion, while four others act as monodentate ligands, bridging to other calcium ions. mdpi.com This intricate coordination network contributes to the stability of the three-dimensional structure. The average Ca-O distance in the β-polymorph is larger than in the α-polymorph, which is attributed to the higher coordination number (8-fold) in the β-form. mdpi.com

The analysis of the formate ligand conformation and its interaction with the calcium ions is essential for a complete understanding of the structural chemistry of this compound and the factors that govern the formation and stability of its various polymorphic forms.

Mechanistic Investigations of Calcium Formate in Cementitious Systems

Hydration Acceleration Mechanisms of Calcium Formate (B1220265) in Cement and Concrete

Calcium formate, a non-chloride-based accelerator, expedites the hydration process of cement through a multi-faceted mechanism. It influences the formation of key hydration products, alters the ionic environment of the pore solution, and affects the kinetics of nucleation and crystal growth. researchgate.netnih.govwotaichem.comcelluloseether.com

Influence on Calcium Silicate (B1173343) Hydrate (B1144303) (C-S-H) Formation and Morphology

The primary mechanism by which this compound accelerates cement hydration is by promoting the formation of calcium silicate hydrate (C-S-H) gel, the main binding phase in concrete. researchgate.netnih.govihpmc.com The presence of this compound leads to an increase in the production of C-(A)-S-H gels. cas.cz Research indicates that formate ions (HCOO-) can penetrate the initial hydration layers covering tricalcium silicate (C3S) and dicalcium silicate (C2S) grains. nih.govciaconference.com.aujewe.ir This penetration accelerates the dissolution of these silicate phases. nih.gov

Furthermore, studies have shown that the addition of this compound can lead to the formation of fibrous C-S-H gel. researchgate.net While some research suggests that this compound directly accelerates the formation of C-S-H gel, other investigations into its effect on pure tricalcium silicate (C3S) indicate that it may actually impede the initial hydration of C3S. researchgate.netascelibrary.org However, it was observed that the presence of this compound leads to a higher water-to-silica ratio (H/S) in the C-S-H phase, which increases the volume of water consumed per unit of hydrated C3S. ascelibrary.org This increased water consumption is a primary reason for the observed acceleration in setting and early strength development. ascelibrary.org

Acceleration of Ettringite (AFt) Precipitation and its Microstructural Impact

This compound also plays a role in the precipitation of ettringite (AFt). It promotes the early formation of more ettringite, which contributes to the improvement of early strength. researchgate.netnih.gov In systems containing supplementary cementitious materials like slag and fly ash, this compound can encourage the precipitation of AFt, which in turn accelerates the hydration of silicates in these materials. cas.cz However, in some supersulfated cement systems, this compound has been observed to inhibit the rapid production of AFt within the first three days, while having minimal impact on the final amount of AFt produced. cas.cz The morphology of ettringite crystals can also be affected by this compound, with some studies noting a decrease in crystal size, allowing them to fill pores more effectively. researchgate.net

Role in Calcium Ion Concentration Dynamics within the Aqueous Phase

The introduction of this compound into the cementitious system increases the concentration of calcium ions (Ca2+) in the aqueous pore solution. wotaichem.comcas.cznih.govsidleychem.com This elevated Ca2+ concentration promotes the precipitation of hydration products. cas.cz The increased calcium ion concentration can accelerate the dissolution of calcium silicate and, through the common ion effect, speed up crystallization, leading to a higher proportion of solid phase in the mortar and facilitating the formation of the cement stone structure. sidleychem.com This dynamic also contributes to a reduction in the pH of the pore solution, as an increase in Ca2+ concentration is negatively correlated with the concentration of hydroxyl ions (OH-). cas.cz

Effects on Nucleation and Crystal Growth Kinetics during Hydration

This compound acts as a nucleation site for the precipitation of hydration products. ihpmc.com This leads to a denser and more uniform distribution of hydrates within the cement matrix. ihpmc.com By increasing the rate of nucleation and crystal growth, this compound shortens the hydration induction period and advances the acceleration period, leading to an earlier and more significant peak in heat release during hydration. mater-rep.com The increased calcium ion concentration from the dissolution of this compound reduces the nucleation barrier for calcium hydroxide (B78521) (CH) crystals, thereby increasing their precipitation rate. zkg.de

Impact on Cementitious Material Microstructure and Pore Network Evolution

The acceleration of hydration and the modified formation of hydration products by this compound directly influence the microstructure and pore network of the hardened cementitious material. The promotion of C-S-H gel and ettringite formation leads to a denser and more uniform microstructure. ihpmc.comresearchgate.net This refined microstructure is characterized by a reduction in total porosity. researchgate.net

The addition of this compound can lead to a decrease in the size of ettringite crystals, which allows them to more effectively fill the pores within the cement matrix. researchgate.net This pore-filling effect contributes to a reduction in permeability, limiting the ingress of water and other aggressive substances, thereby enhancing the durability of the concrete. ihpmc.com However, some studies have indicated that the addition of this compound might lead to the development of microcracks and an increase in porosity and pore size in the later stages of hydration, which could increase the risk of chloride ion ingress. nih.gov

Interactive Data Table: Effect of this compound (CF) on Cement Paste Properties

| Property | Effect of this compound Addition | Research Finding |

| Compressive Strength | Increases early and long-term strength. cas.czresearchgate.net | 3 wt.% CF increased 3-day and 28-day compressive strength of supersulfated cement by 126% and 172%, respectively. cas.cz |

| Setting Time | Shortens initial and final setting times. celluloseether.comresearchgate.net | Addition of CF shortens the setting time of sulphoaluminate cement. researchgate.net |

| Porosity | Decreases total porosity. researchgate.net | Addition of 0.5 mass% CF decreases the total porosity of pozzolanic cement pastes. researchgate.net |

| Hydration Products | Accelerates formation of C-S-H and ettringite. researchgate.netnih.govihpmc.com | Promotes the production of C-(A)-S-H gels. cas.cz |

| Microstructure | Leads to a denser and more uniform hydrate distribution. ihpmc.com | Affects the pore structure, creating a denser matrix with finer pores. ihpmc.com |

Porosity and Pore Size Distribution Studies

The incorporation of this compound into cementitious systems has a discernible impact on their microstructure, specifically concerning porosity and the distribution of pore sizes. Research indicates that this compound can lead to a reduction in total porosity and a refinement of the pore structure. ahjzu.edu.cnresearchgate.net This is attributed to its role in accelerating cement hydration, which promotes the formation of a denser matrix. ahjzu.edu.cnihpmc.com By filling the pores within the concrete, this denser structure contributes to increased hardness. wotaichem.com

Low-field nuclear magnetic resonance (LF-NMR) has been employed to study the effects of additives on the pore size distribution of cement slurries. nmranalyzer.com These studies have revealed that hydrophobic agents, influenced by this compound, can alter the pore structure by generating lamellar crystals, which changes the characteristics of the pore surfaces. nmranalyzer.com

Modification of Cement Matrix Density and Uniformity

The modification of the cement microstructure through the addition of this compound results in a more durable material with increased resistance to chemical attack and freeze-thaw cycles. ihpmc.comtcc-ofc.com The resulting dense matrix with finer pores limits the ingress of water and other aggressive substances. ihpmc.com This enhanced density is also linked to an increase in the gel/space ratio at all stages of hydration. researchgate.net

Performance Enhancement in Specialized Cement Systems

High-Volume Fly Ash (HVFA) Cement Composites

In High-Volume Fly Ash (HVFA) cement composites, where a significant portion of Portland cement is replaced by fly ash, this compound has been shown to improve early-age strength development, a common drawback of such systems. researcher.lifeunimelb.edu.auresearchgate.net Research indicates that the addition of this compound can stimulate the pozzolanic reaction of fly ash, leading to the formation of additional hydration products and contributing to strength development. ciaconference.com.au

Studies have found that an optimal dosage of this compound can lead to higher consumption of fly ash and increased formation of calcium hydroxide, calcium silicate hydrates, calcium carbonate, and ettringite, all of which contribute to strength enhancement. researcher.liferesearchgate.net For instance, at 28 days, a 3% addition of this compound was found to significantly increase the strength of HVFA pastes with 60% and 70% fly ash content. ciaconference.com.au This suggests that this compound helps to create a denser microstructure in these composites. ciaconference.com.au However, very high dosages of this compound might hinder the hydration of tricalcium silicate. researchgate.netresearcher.life

Supersulfated Cement (SSC) Systems

Supersulfated cement (SSC) systems, which are composed primarily of ground granulated blast-furnace slag, also benefit from the addition of this compound. cas.czceramics-silikaty.cz A primary challenge with SSC is its low early strength, and this compound has been shown to significantly increase both early and later-age compressive strength. cas.czceramics-silikaty.cz

The mechanism behind this enhancement involves the acceleration of slag hydration. cas.czceramics-silikaty.cz this compound creates a more favorable hydration environment, characterized by a higher calcium ion concentration and a lower pH value. cas.czceramics-silikaty.cz This promotes the precipitation of calcium-silicate-hydrate (C-S-H) gels while inhibiting the rapid initial formation of ettringite. cas.czceramics-silikaty.cz This leads to a lower crystal-to-gel ratio, which is correlated with higher compressive strength. cas.czceramics-silikaty.cz Research has demonstrated that a 3 wt. % addition of this compound can increase the 3-day and 28-day compressive strength of SSC by 126% and 172%, respectively. cas.czceramics-silikaty.cz It is also suggested that formate ions can react with calcium aluminate to form formate-based hydration products. cas.czmechanicaljournals.com

Light-Burned Magnesia (LBM) Cement Hydration Dynamics and Deformation Properties

In cement systems containing light-burned magnesia (LBM), which is used to compensate for thermal shrinkage, this compound plays a complex role. researchgate.net While in a simple LBM-water system, this compound inhibits the hydration and setting of LBM, in a more complex Cement-LBM-H₂O system, it actually accelerates LBM hydration and increases its expansion efficiency. researchgate.netresearchgate.net

This phenomenon is explained by a two-step process: first, this compound is adsorbed onto the cement surface, accelerating the hydration of the cement phases. researchgate.netresearchgate.net This initial reaction releases hydroxide ions (OH⁻), which in turn accelerate the hydration of magnesium oxide (MgO). researchgate.netresearchgate.net Scanning electron microscopy has shown that the inclusion of this compound leads to the formation of fibrous C-S-H gel and promotes the growth of hexagonal magnesium hydroxide (Mg(OH)₂). researchgate.net

Interaction of this compound with Other Cement Admixtures

This compound's performance can be influenced by its interaction with other chemical admixtures in the cement paste. mdpi.comresearchgate.net

When used in conjunction with sodium sulfate (B86663) (SS) , an interaction that can hinder their individual positive effects on early strength has been observed. mdpi.comresearchgate.net This is because this compound and sodium sulfate can react with each other to form sodium formate and gypsum. mdpi.com This reaction impedes the ability of sodium sulfate to accelerate the consumption of calcium hydroxide, thereby reducing its effectiveness. mdpi.com

In combination with triisopropanolamine (TIPA) , a negative effect on strength at 3 days can be offset by a sufficient dosage of this compound. mdpi.comresearchgate.net A positive interactive effect between TIPA and this compound can overcome the initial negative impact of TIPA on mortar strength. mdpi.comresearchgate.net

The interaction with triethanolamine (TEA) shows that TEA can have a positive influence on 7-day strength up to an optimal dosage. mdpi.comresearchgate.net

It is also known that this compound can react with the tricalcium aluminate (C₃A) component of cement to form new phases, such as C₃A·Ca(HCOO)₂·nH₂O and C₃A·3Ca(HCOO)₂·nH₂O, which are analogues of the AFm and AFt phases, respectively. unipd.it This demonstrates a strong interaction between the organic formate molecule and the aluminate phases in cement. unipd.it

Biochemical and Physiological Research on Calcium Formate in Animal Nutrition

Mechanisms of Gastrointestinal pH Regulation by Dietary Calcium Formate (B1220265)

The acid-binding capacity of feed ingredients is a crucial factor in determining the final pH of the stomach. Ingredients with a high acid-binding capacity, like calcium carbonate, can buffer the stomach's contents and necessitate a greater secretion of gastric acid to lower the pH. europeanprotein.comoup.com Calcium formate, having a lower acid-binding capacity compared to calcium carbonate, helps to mitigate this issue. europeanprotein.comoup.com By reducing the buffering capacity of the feed, this compound facilitates a lower stomach pH, which is essential for activating digestive enzymes and inhibiting pathogenic bacteria. celluloseether.comeuropeanprotein.com

Activation of Digestive Enzymes (e.g., Pepsin)

The acidic environment created by this compound is crucial for the activation of key digestive enzymes, most notably pepsin. celluloseether.comew-nutrition.com Pepsin, a primary enzyme for protein digestion, is secreted in its inactive form, pepsinogen. ew-nutrition.com The conversion of pepsinogen to the active pepsin is catalyzed under acidic conditions, with optimal activity occurring at a pH of around 2 to 3.5. ew-nutrition.comspandidos-publications.com

Modulation of Gastric Acid Secretion and Secretion Rates

The introduction of dietary acidifiers like this compound can influence the natural secretion of gastric acid. Research has shown that a continuous supply of free this compound can lead to a reduction in the number of parietal cells in the stomach lining of weaning pigs. researchgate.netmdpi.comresearchgate.net These parietal cells are responsible for secreting hydrochloric acid (HCl). researchgate.netmdpi.com

Studies have observed that pigs fed diets supplemented with this compound had fewer parietal cells and lower expression of the H+/K+-ATPase gene, which is essential for acid secretion, compared to control groups. researchgate.netresearchgate.net This suggests a potential negative feedback mechanism where the presence of dietary acidifiers downregulates the stomach's own acid production machinery. researchgate.netmdpi.com While this modulation helps in maintaining a stable gastric pH, long-term effects on the oxyntic mucosa and the potential for impaired absorption of nutrients like vitamin B12, which relies on intrinsic factor secreted by parietal cells, warrant further investigation. researchgate.net

Influence of this compound on Gut Microbiome Composition and Function

The gut microbiome plays a pivotal role in animal health, influencing digestion, immunity, and resistance to pathogens. This compound exerts a significant influence on the composition and function of this microbial community, primarily through its pH-lowering effect. marketresearchintellect.comhhpfchem.comthanvuong.com

Inhibition of Pathogenic Microorganisms (e.g., E. coli, Salmonella enterica)

Promotion of Beneficial Bacteria Growth

In contrast to its inhibitory effect on pathogens, the acidic environment fostered by this compound can promote the growth of beneficial bacteria, such as Lactobacillus species. jufuchemtech.comcelluloseether.comekb.eg These acid-tolerant bacteria play a crucial role in maintaining a healthy gut microbiome.

Research on Nutrient Digestibility and Absorption Enhancement

The multifaceted actions of this compound in the gastrointestinal tract ultimately lead to enhanced nutrient digestibility and absorption. polarismarketresearch.comwotaichem.comsustarfeed.com By optimizing the gastric pH for enzyme activity and fostering a healthy gut microbiome, this compound improves the breakdown and subsequent uptake of essential nutrients.

The improved digestion of protein, resulting from the activation of pepsin, is a primary benefit. celluloseether.comcdhgjt.com Furthermore, organic acid anions can form complexes with minerals such as calcium, phosphorus, magnesium, and zinc, which can improve their solubility and subsequent absorption. spandidos-publications.commdpi.com Research has also indicated that this compound can improve the digestibility of amino acids. nih.gov This enhanced nutrient utilization translates to improved feed conversion rates, meaning animals can gain more weight from the same amount of feed. hhpfchem.comjufuchemtech.com Studies in piglets have shown significant improvements in growth rate and feed efficiency with the inclusion of this compound in their diets. hhpfchem.comjufuchemtech.com

Interactive Data Table: Effects of this compound on Piglet Performance

| Study Reference | This compound Inclusion | Duration | Effect on Average Daily Gain (ADG) | Effect on Feed Conversion Rate (FCR) |

| Zheng Jianhua (1994) hhpfchem.com | 1.5% | 25 days | +7.3% | +2.53% |

| Wu Tianxing (2002) hhpfchem.com | 1.0% | - | +3% | +9% |

| German Study hhpfchem.com | 1.3% | - | - | +7-8% |

| Unnamed Study jufuchemtech.com | 1.5% | First few weeks post-weaning | +12% | +4% |

Interactive Data Table: Impact of this compound on Gut Health Parameters

| Parameter | Effect of this compound | Mechanism | Reference |

| Gastrointestinal pH | Decrease | Release of formic acid | jufuchemtech.comcelluloseether.com |

| Pathogenic Bacteria (e.g., E. coli, Salmonella) | Inhibition | Lower pH creates an unfavorable environment | geosc.comrxmarine.comekb.eg |

| Beneficial Bacteria (e.g., Lactobacillus) | Promotion | Acidic environment favors their growth | jufuchemtech.comcelluloseether.com |

| Pepsin Activity | Activation | Lower pH required for conversion from pepsinogen | celluloseether.comew-nutrition.com |

Mineral Chelation and Bioavailability

This compound, the calcium salt of formic acid, is recognized for its role in enhancing the absorption of essential nutrients and minerals within the digestive system. wotaichem.com Its function as a chelating agent is a key aspect of its nutritional benefit. wotaichem.com Chelation is a chemical process in which an organic molecule binds with a mineral ion at two or more points, forming a stable, ring-like structure. balchem.com This structure protects the mineral from forming insoluble compounds or engaging in antagonistic interactions with other dietary components in the digestive tract. titanbiotechltd.comwbcil.com

The primary advantage of chelation is the significant increase in the bioavailability of minerals. titanbiotechltd.com When minerals are provided in a chelated form, they are more efficiently absorbed by the animal's body. balchem.comtitanbiotechltd.com this compound can act as a chelating agent, binding with other essential minerals to facilitate their absorption and utilization. wotaichem.com This mechanism is particularly important because inorganic minerals can often form insoluble complexes in the gut, which reduces their absorption. titanbiotechltd.com For example, the presence of substances like phytic acid in plant-based feed ingredients can bind with calcium, precipitating as insoluble calcium phytate and hindering its bioavailability. nih.gov

Table 1: Advantages of Chelated Minerals in Animal Nutrition

| Feature | Benefit |

| Enhanced Bioavailability | The chelation process protects mineral ions from interactions with other compounds, allowing for more efficient absorption. titanbiotechltd.com |

| Increased Stability | The chelate structure prevents minerals from forming insoluble compounds, maintaining their integrity during storage and digestion. titanbiotechltd.com |

| Improved Nutrient Utilization | Optimal mineral absorption leads to better feed utilization and overall animal health. wbcil.com |

| Reduced Mineral Antagonism | Chelation minimizes negative interactions between different minerals, ensuring each can be absorbed effectively. wbcil.com |

Protein Decomposition and Amino Acid Utilization

The inclusion of organic acids and their salts, such as this compound, in animal diets has been shown to influence protein digestion and the subsequent utilization of amino acids. The primary mechanism involves the acidification of the gastrointestinal tract, which creates a more favorable environment for proteolytic enzymes. engormix.comresearchgate.net A lower gastric pH activates the conversion of pepsinogen into its active form, pepsin, which is the principal enzyme responsible for initiating protein breakdown. researchgate.net This enhanced pepsin activity can lead to improved digestion of dietary proteins. redalyc.org

Furthermore, acidic conditions in the digesta may slow the rate of gastric emptying, allowing more time for nutrients, including proteins, to be effectively digested in the gastrointestinal tract. redalyc.org Research suggests that organic acids can stimulate intermediary metabolism, leading to better utilization of protein and amino acids. animbiosci.org For instance, studies have observed that formic acid can increase the activity of enzymes like glutamate-pyruvate transaminase and aspartate transferase, which are involved in amino acid metabolism. animbiosci.org

A study investigating the effects of different calcium sources in growing pigs found that this compound may offer advantages for prececal amino acid (AA) digestibility, particularly when used in conjunction with the enzyme phytase. nih.gov In diets supplemented with phytase, the prececal digestibility of some amino acids was greater with this compound compared to calcium carbonate. nih.gov This suggests a synergistic interaction where this compound improves the conditions for both endogenous and exogenous enzymes to act on proteins and their constituent amino acids. By improving the digestibility of nitrogen and other nutrients, this compound not only spares these essential components for the animal's growth and maintenance but also reduces their excretion into the environment. engormix.com

Table 2: Research Findings on this compound and Amino Acid Digestibility in Pigs

| Dietary Treatment | Observation | Finding | Source |

| This compound with Phytase vs. Calcium Carbonate with Phytase | Prececal Amino Acid (AA) Digestibility | Greater prececal digestibility for some AAs with this compound. | nih.gov |

| This compound vs. Calcium Carbonate (with Phytase) | Prececal Phosphorus (P) Digestibility | This compound reduced prececal P digestibility. | nih.gov |

| Calcium Carbonate + Formic Acid + Phytase vs. Calcium Carbonate + Phytase | Prececal P Digestibility | Addition of formic acid increased P digestibility. | nih.gov |

Comparative Studies with Other Organic Acidifiers in Animal Diets

This compound has been evaluated in various studies comparing its efficacy to other organic acidifiers used in animal nutrition, such as fumaric acid, propionic acid, and various acid blends. These studies often focus on key performance indicators like weight gain, feed conversion ratio (FCR), and effects on gut microflora.

In poultry, early research identified formic acid as a performance enhancer in broilers. engormix.com Subsequent studies showed that adding this compound to broiler diets could reduce Salmonella levels in the carcass and cecal samples. engormix.comresearchgate.net When compared with other single acids, the effects can vary. For example, one trial comparing benzoic, acetic, and formic acid in broilers found that formic acid supplementation resulted in the maximum weight gain and the best feed conversion ratio among the tested groups. researchgate.net In contrast, some studies have reported that blends of organic acids may offer synergistic effects that are not always achieved with single-acid supplementation. redalyc.org For instance, a blend of propionate (B1217596) salts and formates numerically improved body weight gain and feed intake in broilers compared to control diets. redalyc.org

In swine nutrition, organic acids are widely used, especially for weaned piglets. engormix.com A holo-analytical model reviewing numerous studies concluded that using organic acids like formic acid and its salts in pig diets improves weight gain by an average of 5.5% and feed conversion by 3.7%. fefana.org One study directly compared diets containing fumaric acid and this compound for newly weaned pigs, indicating that both can be effective acidifiers. animbiosci.org The effectiveness of an acidifier can be influenced by the diet's composition, particularly its buffering capacity. High dietary calcium levels, for instance, can increase the diet's buffering capacity and slightly reduce the growth-promoting effect of an acidifier, though the positive effects are often still significant. engormix.com

The choice of acidifier can also depend on the specific goal. While this compound is effective, other acids like propionic acid and its salts are also frequently used. animbiosci.orgengormix.com For instance, calcium propionate has been shown to improve feed efficiency in broiler chickens. redalyc.org Ultimately, comparative studies show that while this compound is an effective organic acidifier, its performance can be comparable to or differ from other acids and blends depending on the animal species, dietary composition, and specific production objectives. redalyc.orgresearchgate.net

Table 3: Comparative Performance of Broilers Fed Different Organic Acids

| Organic Acid Supplement | Effect on Weight Gain | Effect on Feed Conversion Ratio (FCR) | Source |

| Formic Acid | Maximum weight gain among tested acids | Best FCR among tested acids | researchgate.net |

| Benzoic Acid | Lower weight gain than formic acid | Poorer FCR than formic acid | researchgate.net |

| Acetic Acid | Lower weight gain than formic acid | Poorer FCR than formic acid | researchgate.net |

| Calcium Propionate | - | Significantly improved FCR by 6.5% vs. control | redalyc.org |

Calcium Formate in Advanced Chemical Reactions and Catalysis

Role as an In-Situ Hydrogen Source in Hydrothermal Liquefaction of Biomass

In the realm of renewable energy, calcium formate (B1220265) has been identified as an effective in-situ hydrogen donor for the hydrothermal liquefaction (HTL) of biomass. acs.orgresearchgate.net HTL is a process that converts wet biomass into a liquid bio-oil, or biocrude, under conditions of high temperature and pressure. The addition of calcium formate can significantly influence the reaction pathways and the quality of the final product.

This compound exhibits significant catalytic effects on the degradation of lignin (B12514952), a complex polymer that is a major component of biomass. acs.orgresearchgate.net During HTL processes conducted between 350 and 400 °C, this compound acts as a hydrogen donor, facilitating the breakdown of lignin. acs.orgresearchgate.net This results in an increase in the liquefaction of lignin and suppresses repolymerization reactions by stabilizing the primary products. researchgate.net The presence of this compound promotes deoxygenation, addition, and reduction reactions during the thermal degradation of lignin, which is facilitated by the hydrogen generated from the formate's decomposition. mdpi.com This deoxyhydrogenation is crucial for breaking down the complex lignin structure into more valuable, smaller molecules. researchgate.netresearchgate.net The use of this compound enhances the depolymerization of lignin and leads to the formation of more stable degradation products. vtt.fi

The use of this compound as an in-situ hydrogen source during the hydrothermal liquefaction of biomass components has a marked effect on both the yield and the quality of the resulting biocrude. Its impact varies depending on the specific biomass component being processed.

For lignin, the addition of this compound significantly boosts the biocrude yield by approximately 80%. acs.orgresearchgate.net In contrast, for cellulose (B213188), the biocrude yield tends to decrease due to an increase in gasification reactions. acs.orgresearchgate.net The biocrude yield from xylan (B1165943) remains largely unaffected by the presence of this compound. acs.orgresearchgate.net

The quality of the biocrude is substantially improved through hydrodeoxygenation, a process enhanced by the excess hydrogen provided by this compound. acs.orgresearchgate.net This upgrade is evidenced by a significant decrease in the atomic oxygen-to-carbon (O/C) ratio and a corresponding increase in the biocrude's heating value. acs.orgresearchgate.net For instance, the heating value of lignin-derived biocrude can increase by as much as 34.6%. acs.orgresearchgate.net The quality of cellulose and xylan biocrudes is also improved, with increases in their hydrogen-to-carbon (H/C) ratios and heating values. acs.orgresearchgate.net The resulting biocrude from lignin is notably rich in alkylated phenols. acs.orgresearchgate.net

| Biomass Component | Max Biocrude Yield (wt%) with Ca(HCOO)₂ | Increase in Heating Value (%) | Key Observations |

|---|---|---|---|

| Lignin | 32 | 34.6 | ~80% increase in biocrude yield; significant decrease in O/C ratio. acs.orgresearchgate.net |

| Cellulose | 7 | 15.6 | Decreased biocrude yield due to pronounced gasification. acs.orgresearchgate.net |

| Xylan | 13 | 8.8 | Biocrude yield remained almost the same. acs.orgresearchgate.net |

Application as a Reducing Agent in Organic Synthesis

This compound serves as a cost-effective reducing agent in certain organic synthesis applications, offering an alternative to more complex or hazardous reagents. chemicalbook.com

A notable application of this compound is in the conversion of carboxylic acids to aldehydes. This process presents an effective substitute for the Rosenmund reduction, which typically involves the use of hydrogen gas, a catalyst, and specific catalyst poisons, making it a more troublesome procedure. chemicalbook.com The reaction with this compound provides a more direct and potentially lower-cost pathway to synthesize aldehydes from their corresponding carboxylic acids. chemicalbook.com

Precursor in the Synthesis of Other Formate Salts and Formic Acid

This compound is a useful starting material for the industrial synthesis of formic acid and other water-soluble formate salts. chemicalbook.compenpet.com By reacting this compound with a strong acid like sulfuric acid, formic acid can be produced along with the precipitation of insoluble calcium sulfate (B86663). chemicalbook.com This method can provide low-cost solutions of formic acid. chemicalbook.com

Similarly, it can be used in metathesis reactions to prepare other formate salts. For example, mixing an aqueous solution of this compound with nickel (II) sulfate results in the precipitation of calcium sulfate, leaving nickel (II) formate in the solution. chemicalbook.com

Thermal Decomposition Mechanisms and Product Analysis

The thermal decomposition of this compound has been studied under various conditions, and the process generally occurs in stages, yielding different products depending on the temperature. The decomposition begins at temperatures above 300°C. wotaichem.comwikipedia.org

The decomposition process is complex. One described pathway involves the initial breakdown of this compound into calcium carbonate and formaldehyde (B43269) (HCHO). chemicalbook.com As the temperature increases, these initial products further decompose. Formaldehyde breaks down into carbon monoxide (CO) and hydrogen gas (H₂), while calcium carbonate decomposes into calcium oxide (CaO) and carbon dioxide (CO₂). chemicalbook.com Another reported mechanism suggests that anhydrous this compound decomposition starts around 400°C, producing mainly carbon dioxide, water, and calcium carbonate. zbaqchem.com Depending on the reaction conditions, carbon monoxide and formic acid may also be generated. zbaqchem.com

| Temperature Range (°C) | Reaction / Observation | Products | Source |

|---|---|---|---|

| > 300 | Initial decomposition | CaCO₃, HCHO | chemicalbook.com |

| > 380 | Decomposition begins | Not specified | penpet.com |

| ~400 - 600 | Decomposition of anhydrous form | CaCO₃, CO₂, H₂O (primary); CO, HCOOH (possible) | zbaqchem.com |

| Higher Temperatures | Secondary decomposition of initial products | CO, H₂, CaO, CO₂ | chemicalbook.com |

Environmental Aspects and Biogeochemical Cycling of Calcium Formate

Natural Occurrence and Biogenic Formation of Calcium Formate (B1220265)

While large-scale industrial production is the primary source of calcium formate, it also occurs naturally through biological and geological processes. The natural mineral form of this compound is exceptionally rare. atamanchemicals.comwikipedia.org

Formate (HCOO⁻) is a simple organic acid that plays a significant role as a metabolic intermediate for various microorganisms. mdpi.com It is a key component in anaerobic environments, where it acts as an electron carrier in the syntrophic interactions between bacterial consortiums, such as anaerobic acetogens and methanogens. mdpi.com Microbial metabolism is central to the transformation of chemical elements, driving the planet's fundamental biogeochemical cycles. biorxiv.orgpnas.orgfrontiersin.org

Formate can serve as a crucial energy source for microbial life, particularly in chemosynthetic zones like hydrothermal ecosystems. nih.gov Research has shown that numerous formate oxidation reactions can yield substantial energy for chemosynthetic microbes, sometimes challenging the notion that hydrogen is the main energy source in these environments. nih.gov Formic acid has been identified as a metabolite in a number of microorganisms. mdpi.com However, the formation of biogenic formate minerals is considered less likely than other organic salts like oxalates, primarily due to the higher solubility of formate salts and its rapid consumption by microbial communities. mdpi.com

The natural mineral form of anhydrous this compound, known as formicaite, is a rare find. atamanchemicals.comwikipedia.org It has been identified in low-temperature hydrothermal veinlets within a few boron-rich skarn deposits. mdpi.com

A notable occurrence of biogenic this compound was discovered in the sediments of Alkali Lake, Oregon, USA. mdpi.com Here, centimeter-sized crystals of the orthorhombic polymorph, α-Ca(HCOO)₂, were found. mdpi.commineral-forum.com Analysis of carbon isotopes in these crystals suggests their formation resulted from a combination of factors: the lake's microbial metabolism and potential industrial pollution that may have inhibited the normal microbial consumption of formate. mdpi.com This inhibition would have led to an increase in formate concentration in the anoxic sediments, which, combined with the calcium-rich lake water, facilitated the unique crystallization of large this compound crystals. mdpi.com These specific crystals are considered a remarkable example of a biomineral. mineral-forum.com

Research on this compound in Flue Gas Desulfurization Processes

This compound has been investigated and used as an effective additive in wet flue gas desulfurization (WFGD) systems, which are employed to remove sulfur dioxide (SO₂) from the exhaust gases of power plants and other industrial facilities. nih.govresearchgate.netemergenresearch.com Adding this compound to the process can enhance desulfurization efficiency, with some applications removing as much as 95% of sulfur oxides (SOx). wikipedia.orggeosc.com

The final product of the limestone-gypsum WFGD process is calcium sulfate (B86663) dihydrate, commonly known as gypsum (CaSO₄·2H₂O). The characteristics of the gypsum crystals are important for the dewatering and disposal or sale of the product. The addition of this compound has been shown to accelerate the growth of gypsum crystals. nih.govresearchgate.net

Two primary mechanisms have been identified for how this compound affects gypsum hydration and crystal growth:

Ion Concentration Effect : The rapid dissolution of this compound increases the initial concentration of calcium ions (Ca²⁺) in the solution. This can initially slow the dissolution of calcium sulfate hemihydrate, another phase present in the process. researchgate.net

Surface Adsorption : The formate ions (HCOO⁻) can adsorb onto the surfaces of the growing gypsum crystals. researchgate.net This adsorption impedes the growth kinetics and alters the crystal morphology, leading to a blockier shape compared to the typical acicular (needle-like) crystals formed in pure water. researchgate.net

Bioremediation Potential and Microbiologically Induced Calcium Carbonate Precipitation (MICP)

Microbiologically Induced Calcium Carbonate Precipitation (MICP) is a bioremediation technique that utilizes the metabolic activities of microorganisms to form calcium carbonate (CaCO₃). nih.gov This process has numerous potential applications, from repairing cracks in concrete to immobilizing contaminants. While many MICP strategies rely on the hydrolysis of urea (B33335), which can release undesirable ammonia (B1221849), research has explored this compound as an alternative and more environmentally benign substrate. nih.govknaw.nl

A promising approach involves using the bacterium Methylocystis parvus OBBP to drive calcium carbonate precipitation from this compound. nih.govasm.org This bacterium can utilize formate, leading to an increase in pH and the production of carbonate ions, which then react with the calcium ions available from the this compound to precipitate CaCO₃. nih.gov

Research has demonstrated the feasibility of this method, showing a direct link between bacterial activity and calcium precipitation. In methane-amended cultures, which support bacterial growth, up to 91.4% of the initial calcium was precipitated. nih.govasm.org The efficiency of the process is dependent on both the initial concentration of this compound and the density of the bacterial culture. nih.gov High concentrations of this compound were found to cause salt inhibition of bacterial activity. knaw.nlasm.org

Table 1: Calcium and Formate Removal by M. parvus OBBP at Different this compound Concentrations

This table summarizes the findings from a study on MICP using M. parvus OBBP. It shows the percentage of calcium and formate removed from the solution and the resulting calcium carbonate precipitate yield at various initial concentrations of this compound, using a culture density of 10⁹ cells/mL.

| Initial this compound (g/L) | Calcium Removal (%) | Formate Removal (%) | CaCO₃ Precipitate Yield (g CaCO₃ / g Ca(HCOO)₂) |

|---|---|---|---|

| 0.5 | 86.7 ± 1.6 | 98.5 ± 0.1 | 0.66 ± 0.01 |

| 2.5 | 87.3 ± 0.8 | 94.7 ± 0.8 | 0.67 ± 0.01 |

| 5.0 | 87.0 ± 1.0 | 87.2 ± 0.9 | 0.67 ± 0.03 |

| 10.0 | 67.1 ± 1.8 | 60.6 ± 1.6 | 0.52 ± 0.01 |

This formate-oxidation-driven MICP presents a significant improvement in the environmental sustainability of the technology, avoiding the ammonia production associated with traditional ureolytic MICP. nih.govknaw.nlasm.org

Formate Oxidation-Driven Precipitation Mechanisms

A significant biogeochemical process involving this compound is the microbially induced carbonate precipitation (MICP) driven by the oxidation of formate. knaw.nlresearchgate.netnih.gov This mechanism presents an alternative to other MICP processes, such as urea hydrolysis, by avoiding the production of ammonia and nitric acid. knaw.nlresearchgate.netnih.gov The bacterium Methylocystis parvus OBBP has been identified as a key microorganism capable of facilitating this process. knaw.nlresearchgate.netnih.govfrontiersin.org

The mechanism involves several steps:

Dissolution and Transfer : this compound in an aqueous solution provides both calcium ions (Ca²⁺) and formate ions (HCOO⁻). The formate ions are transferred into the bacterial cell. researchgate.net

Bacterial Oxidation : Inside the bacterium, the enzyme formate dehydrogenase catalyzes the oxidation of formate to carbon dioxide (CO₂). nih.govresearchgate.net This process is part of the dissimilatory methane (B114726) oxidation pathway in methane-oxidizing bacteria. nih.gov

pH Increase and Carbonate Formation : The consumption of formate and production of CO₂ alters the local pH. This shift favors the formation of carbonate ions (CO₃²⁻) from the generated CO₂. researchgate.net

Precipitation : The newly formed carbonate ions react with the available calcium ions in the environment, leading to the precipitation of calcium carbonate (CaCO₃) when the system becomes oversaturated. researchgate.net

Research has shown that the efficiency of this precipitation is influenced by factors such as the initial concentration of this compound and the density of the bacterial culture. knaw.nlresearchgate.net Studies with M. parvus OBBP demonstrated that higher bacterial densities lead to a greater yield of calcium carbonate precipitate. knaw.nlresearchgate.net However, very high concentrations of this compound can inhibit bacterial activity, thus reducing the precipitation yield. knaw.nlresearchgate.netnih.gov In methane-amended cultures, where the bacteria can grow, up to 91.4% of the initial calcium was precipitated. researchgate.netnih.gov

Interactive Data Table: Research Findings on Formate Oxidation-Driven CaCO₃ Precipitation

| Parameter | Finding | Source(s) |

| Microorganism | Methylocystis parvus OBBP is effective in mediating precipitation. | knaw.nlfrontiersin.org |

| Mechanism | Bacterial oxidation of formate to CO₂ leads to a local pH increase and subsequent CaCO₃ precipitation. | nih.govresearchgate.net |

| Max. Precipitate Yield | A maximum yield of 0.67 ± 0.03 g of CaCO₃ per gram of Ca(HCOO)₂ was achieved. | knaw.nlresearchgate.netnih.gov |

| Optimal Conditions | Achieved with a culture density of 10⁹ cells/mL and 5 g/L of this compound. | knaw.nlresearchgate.netnih.gov |

| Inhibition | High concentrations of this compound can inhibit bacterial activity, reducing precipitation efficiency. | knaw.nlresearchgate.netnih.gov |

| Calcium Removal | Up to 91.4% ± 1.6% of initial calcium was precipitated in methane-amended cultures. | researchgate.netnih.gov |

Applications in Building Material Durability and Conservation

The formate oxidation-driven precipitation of calcium carbonate has practical applications in enhancing the durability and conservation of building materials, particularly porous materials like concrete and natural stones. frontiersin.orgsakshichemsciences.com This biotechnological approach is considered more environmentally friendly compared to traditional methods. knaw.nlfrontiersin.org

The primary application is the use of this MICP process as a surface treatment or pore-filler for building materials. frontiersin.org When materials like Autoclaved Aerated Concrete (AAC) are treated with a solution containing M. parvus and this compound, the resulting precipitation of calcium carbonate occurs within the micropores, especially near the outer surface. frontiersin.org This deposition of solid minerals acts as a pore blocker. frontiersin.org

The key benefits of this application include:

Reduced Water Absorption : The precipitated calcium carbonate fills the pores of the material, leading to a significant decrease in the capillary water uptake rate. frontiersin.org This is crucial for improving the durability of concrete and protecting it from water-related damage, such as freeze-thaw cycles. frontiersin.orggreenchemindustries.com

Improved Durability : By creating a denser and less permeable microstructure, the treatment enhances the material's resistance to weathering and chemical attacks. frontiersin.orgsakshichemsciences.com This can extend the lifespan of both new structures and conserved heritage materials. frontiersin.org

Surface Protection : The biogenic layer of calcium carbonate can act as a protective barrier against various deterioration processes. frontiersin.org

Studies have demonstrated that immersing AAC specimens in a solution with M. parvus and this compound resulted in a measurable weight increase due to the deposition of calcium carbonate and biomass, and a significantly lower water absorption compared to untreated specimens. frontiersin.org This method provides a novel strategy for the conservation and protection of building materials, leveraging a natural biogeochemical cycle. frontiersin.org

Advanced Analytical and Spectroscopic Characterization of Calcium Formate

Spectroscopic Techniques for Structural Elucidation and Polymorph Differentiation

Spectroscopic techniques are indispensable for probing the molecular structure and identifying different polymorphic forms of calcium formate (B1220265).

Infrared (IR) and Raman spectroscopy are powerful, non-destructive methods for identifying the crystal structure of materials. researchgate.net The differentiation between polymorphs is possible because the spectra are sensitive to the molecular arrangement and site symmetries within the crystal lattice. researchgate.netamericanpharmaceuticalreview.com These techniques are complementary and can reveal the presence of different polymorphs by analyzing changes in vibrational frequencies, band intensities, and the number of observed bands. researchgate.netamericanpharmaceuticalreview.com

For molecular crystals, Raman spectra exhibit bands from both external (lattice) and internal (molecular) vibrational modes. spectroscopyonline.com The energies of these modes are dependent on the molecular configuration and interactions within the crystallographic unit cell. spectroscopyonline.com Even subtle differences in the crystal structure of polymorphs can lead to distinct patterns in their IR and Raman spectra, allowing for their identification and quantification in mixtures. americanpharmaceuticalreview.comspectroscopyonline.com For instance, the Raman spectra of different polymorphs can show variations in the C-H stretching region (~3000 cm⁻¹) and other fingerprint regions. americanpharmaceuticalreview.com

Table 1: Key Spectroscopic Regions for Calcium Formate Analysis

| Spectroscopic Region | Type of Vibration | Significance for this compound |

|---|---|---|

| ~3000 cm⁻¹ | C-H Stretching | Sensitive to the local environment of the formate ion. |

| 1600-1700 cm⁻¹ | C=O Stretching | Provides information on the coordination of the carboxylate group to the calcium ion. |